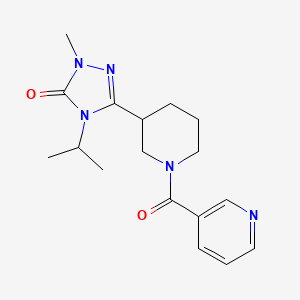![molecular formula C17H17ClN2O B11119546 [1-(2-chlorobenzyl)-5,6-dimethyl-1H-benzimidazol-2-yl]methanol](/img/structure/B11119546.png)
[1-(2-chlorobenzyl)-5,6-dimethyl-1H-benzimidazol-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{1-[(2-CHLOROPHENYL)METHYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOL-2-YL}METHANOL is a chemical compound with the molecular formula C15H13ClN2O It is a derivative of benzodiazole, a class of compounds known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(2-CHLOROPHENYL)METHYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOL-2-YL}METHANOL typically involves the reaction of 2-chlorobenzyl chloride with 5,6-dimethyl-1H-benzimidazole under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting intermediate is then subjected to reduction using a reducing agent like sodium borohydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
{1-[(2-CHLOROPHENYL)METHYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOL-2-YL}METHANOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
{1-[(2-CHLOROPHENYL)METHYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOL-2-YL}METHANOL has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of {1-[(2-CHLOROPHENYL)METHYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOL-2-YL}METHANOL involves its interaction with specific molecular targets in the body. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {1-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol
- {1-[(2-Chlorophenyl)methyl]-1H-1,2,3-benzotriazole}
- {1-[(2-Chlorophenyl)methyl]-1H-imidazole}
Uniqueness
{1-[(2-CHLOROPHENYL)METHYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOL-2-YL}METHANOL is unique due to its specific substitution pattern on the benzodiazole ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C17H17ClN2O |
|---|---|
Poids moléculaire |
300.8 g/mol |
Nom IUPAC |
[1-[(2-chlorophenyl)methyl]-5,6-dimethylbenzimidazol-2-yl]methanol |
InChI |
InChI=1S/C17H17ClN2O/c1-11-7-15-16(8-12(11)2)20(17(10-21)19-15)9-13-5-3-4-6-14(13)18/h3-8,21H,9-10H2,1-2H3 |
Clé InChI |
FXALPWHWVMWLDQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1C)N(C(=N2)CO)CC3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B11119464.png)
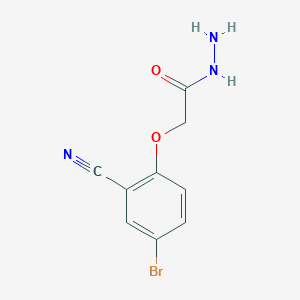
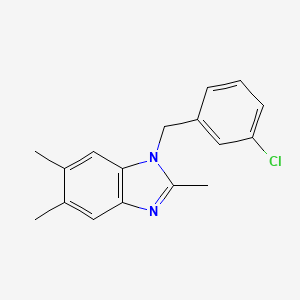
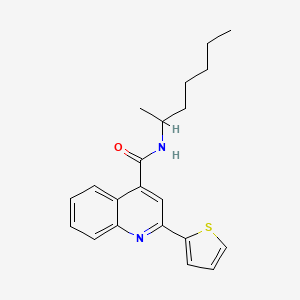
![1-(4-fluorobenzyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11119488.png)
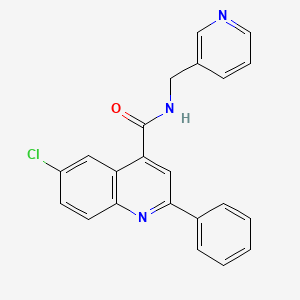
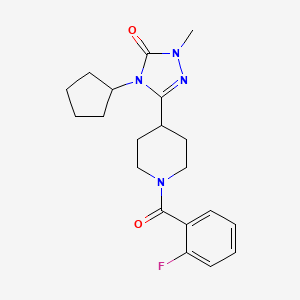
![2-(4-bromophenyl)-N-[(E)-(3-iodophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11119501.png)
![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11119502.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B11119528.png)

![1,3-dimethyl-6-(2-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11119533.png)
